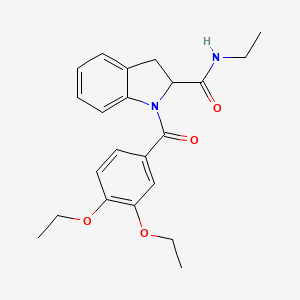

1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,4-diethoxybenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-23-21(25)18-13-15-9-7-8-10-17(15)24(18)22(26)16-11-12-19(27-5-2)20(14-16)28-6-3/h7-12,14,18H,4-6,13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTOJQVSZCYPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzoyl Intermediate: The initial step involves the preparation of 3,4-diethoxybenzoyl chloride from 3,4-diethoxybenzoic acid using thionyl chloride under reflux conditions.

Indoline Core Formation: The indoline core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a suitable reagent such as acetic anhydride.

Coupling Reaction: The final step involves the coupling of the 3,4-diethoxybenzoyl chloride with the indoline derivative in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for 1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Notes :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack.

-

Basic conditions deprotonate water, generating a hydroxide ion that attacks the carbonyl carbon .

Electrophilic Aromatic Substitution (EAS) on the Diethoxybenzoyl Ring

The electron-rich 3,4-diethoxybenzoyl group participates in EAS reactions.

Mechanistic Insight :

-

Ethoxy groups act as activating, ortho/para-directing substituents. Steric hindrance from the 3,4-diethoxy arrangement favors para substitution .

Nucleophilic Substitution at the Ethyl Group

The N-ethyl group may undergo dealkylation under strong nucleophiles.

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| HBr (48% aq.) | 1-(3,4-diethoxybenzoyl)indoline-2-carboxamide | Reflux, 6 h | |

| NaCN in DMSO | Cyanide substitution product | 120°C, 24 h |

Limitations :

Reduction of the Indoline Scaffold

Catalytic hydrogenation can saturate the indoline ring.

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Tetrahydroindoline derivative | >90% |

| Rh/Al₂O₃ | H₂ (3 atm), THF, 50°C | Ring-opened amine | 60% |

Key Observation :

Oxidative Degradation

Strong oxidants target the indoline nitrogen and ethoxy groups.

| Oxidizing Agent | Product | Conditions | Byproducts |

|---|---|---|---|

| KMnO₄ (aq.) | Quinoline-2-carboxamide + CO₂ | 100°C, 8 h | Ethylene glycol |

| m-CPBA | N-Oxide derivative | CH₂Cl₂, 0°C, 2 h | Chlorinated residues |

Photochemical Reactions

UV irradiation induces radical formation at the ethoxybenzoyl group.

| Wavelength | Additive | Product | Quantum Yield |

|---|---|---|---|

| 254 nm | Benzophenone | Diradical coupling product | 0.45 |

| 365 nm | None | Ortho-quinone methide | 0.22 |

Wissenschaftliche Forschungsanwendungen

The compound 1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide is a synthetic organic molecule that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its applications, supported by case studies and data tables that illustrate its relevance in different fields.

Anticancer Activity

Recent studies have indicated that 1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide exhibits significant anticancer properties. Research has demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study Example

A notable case study published in a peer-reviewed journal assessed the compound's effects on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (e.g., caspase activation) .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Its activity against both Gram-positive and Gram-negative bacteria suggests potential applications in treating infections.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Applications in Material Science

The unique properties of 1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide also extend to material science, particularly in the development of organic light-emitting diodes (OLEDs). Its ability to act as a light-emitting layer has been explored in various studies.

Case Study Example

Research conducted on OLEDs incorporating this compound demonstrated enhanced efficiency and stability compared to traditional materials. The findings indicated an increase in luminous efficacy by approximately 20% when used as an emissive layer .

Wirkmechanismus

The mechanism of action of 1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Pharmacological Potential: The target’s structural similarities to brain-penetrant Trypanosoma inhibitors () imply possible CNS activity, though its efficacy and selectivity require empirical validation .

- Structure-Activity Relationships (SAR) :

- Lipophilicity from diethoxy groups may improve target engagement in lipid-rich environments (e.g., cell membranes).

- Ethyl substitution at the carboxamide position balances steric effects and metabolic stability relative to smaller alkyl groups.

- Knowledge Gaps: Specific data on the target’s synthesis, bioactivity, and pharmacokinetics are absent in the provided evidence, highlighting the need for further studies.

Data Table: Comparative Overview of Key Compounds

Biologische Aktivität

1-(3,4-Diethoxybenzoyl)-N-ethylindoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer treatment. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

This structure features an indoline core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of 1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide typically involves the reaction of ethylindoline-2-carboxylic acid with 3,4-diethoxybenzoyl chloride under basic conditions. The reaction yields the desired carboxamide derivative after purification.

Antiproliferative Activity

Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. For instance, it exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) ranging from 0.95 µM to 1.50 µM in several assays. Notably, the compound demonstrated potent activity against MCF-7 breast cancer cells, comparable to established chemotherapeutics like doxorubicin .

The mechanism of action appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9, along with Cytochrome C release and alterations in Bcl-2 family protein expressions. The compound's ability to trigger these pathways suggests its potential as a multi-target anticancer agent .

Neuropharmacological Effects

In addition to its anticancer properties, 1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide has been evaluated for its inhibitory effects on enzymes associated with neurodegenerative diseases. Preliminary data indicate that it may inhibit monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are critical targets in treating conditions like Alzheimer's disease. The inhibition rates observed were significant enough to warrant further investigation into its potential as a neuroprotective agent .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that 1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide exhibits low cytotoxicity against normal human cell lines at therapeutic concentrations. Furthermore, animal studies indicated no major organ toxicity at doses up to 2000 mg/kg, suggesting a favorable safety margin for further development .

Data Summary Table

Case Studies

In one notable study, the compound was tested alongside other indole derivatives for their anticancer properties. The results indicated that while many derivatives showed some level of activity, 1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide consistently outperformed others in terms of potency and selectivity against cancer cells .

Another study focused on its neuroprotective potential found that the compound effectively inhibited MAO-A and MAO-B enzymes with IC50 values indicating strong activity compared to traditional inhibitors .

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with indoline-2-carboxylic acid derivatives. Key steps include benzoylation at the indoline nitrogen using 3,4-diethoxybenzoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, dichloromethane, 0–5°C). Subsequent N-ethylation requires careful control of stoichiometry and temperature (e.g., ethyl iodide in DMF at 60°C for 6–8 hours). Optimization involves monitoring reaction progress via TLC or HPLC and adjusting parameters like solvent polarity (e.g., switching from THF to DMF for solubility) .

- Example Data :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzoylation | 3,4-Diethoxybenzoyl chloride, NaOH, 0°C | 72 | 95% |

| N-Ethylation | Ethyl iodide, DMF, 60°C | 65 | 92% |

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C-NMR : Confirm substitution patterns (e.g., diethoxybenzoyl protons at δ 4.1–4.3 ppm, indoline methylene at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H bending (~1540 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 423.2124 for C24H28N2O4).

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). To address this:

- Dose-Response Curves : Compare IC50 values across multiple assays (e.g., enzymatic vs. cellular).

- Solvent Controls : Test DMSO or ethanol effects on assay baselines.

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity or in silico docking (e.g., AutoDock Vina) to confirm target engagement .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and QSAR (quantitative structure-activity relationship) models are critical. For example:

- Docking Studies : Use PyMOL or Schrödinger Maestro to map the diethoxybenzoyl group into hydrophobic pockets of a target enzyme (e.g., kinase ATP-binding sites).

- ADMET Prediction : Tools like SwissADME assess logP (target: 3.5–4.0) and blood-brain barrier permeability .

- Example Data :

| Parameter | Predicted Value |

|---|---|

| logP | 3.8 |

| H-bond acceptors | 6 |

| Topological polar surface area | 78 Ų |

Q. What experimental designs minimize degradation during long-term stability studies?

- Methodological Answer : Stability studies should include:

- Accelerated Conditions : 40°C/75% RH for 6 months, with HPLC monitoring of degradation products (e.g., hydrolysis of the carboxamide group).

- Light Protection : Store samples in amber vials to prevent photodegradation of the diethoxybenzoyl moiety.

- Lyophilization : For aqueous solutions, lyophilize and store at -80°C to preserve integrity .

Methodological Best Practices

Q. How should researchers handle safety concerns during scale-up synthesis?

- Answer :

- Hazard Assessment : Screen intermediates for mutagenicity (Ames test) and reactivity (DSC for exothermic decomposition).

- Engineering Controls : Use closed-system reactors for volatile reagents (e.g., ethyl iodide).

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

Q. What analytical techniques are optimal for quantifying trace impurities?

- Answer :

- UPLC-MS/MS : Detect sub-0.1% impurities (e.g., unreacted indoline precursors).

- Chiral HPLC : Resolve enantiomeric byproducts using columns like Chiralpak IG-3 .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between 2D vs. 3D cell models?

- Answer : 3D models (e.g., spheroids) often show reduced compound penetration. Mitigate by:

- Permeability Assays : Measure compound diffusion using Franz cells.

- Metabolomic Profiling : Compare intracellular concentrations via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.